N-(4-Bromobenzyl)-2-butanamine hydrochloride
Description
N-(4-Bromobenzyl)-2-butanamine hydrochloride (CAS: 1158472-86-6) is a secondary amine derivative featuring a 4-bromobenzyl group attached to a 2-butanamine backbone. It is primarily utilized in pharmaceutical and chemical research, with multiple suppliers listed globally, including CymitQuimica, Hubei Xianlin Chemical, and Sichuan JingYu Chemical . Its synthesis involves alkylation of 4-bromobenzyl halides with 2-butanamine, followed by hydrochloride salt formation.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZRRSQKXUCHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-2-butanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Bromobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of N-(4-bromobenzyl)-2-butanone.
Reduction: Formation of N-(4-bromobenzyl)-2-butylamine.
Substitution: Formation of N-(4-azidobenzyl)-2-butanamine or N-(4-thiobenzyl)-2-butanamine.
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-2-butanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Benzyl Analogs
Key Observations :
Alkyl Chain and Functional Group Variants
Key Observations :
- Chain Length : Butanamine (C4) provides optimal balance between hydrophobicity and flexibility compared to shorter chains.
- Functional Groups : Cyclopropane or methoxy groups alter reactivity and bioavailability .
Biological Activity
N-(4-Bromobenzyl)-2-butanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a benzyl group, which is further connected to a butanamine chain. This structural configuration enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom in the benzyl group increases electron density, facilitating covalent bonding with target molecules. This interaction can modulate various biological pathways, leading to alterations in enzyme activity and cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, with evidence pointing towards its ability to induce apoptosis in cancer cell lines.
- Enzyme Interaction : The compound has been studied for its effects on specific enzymes, indicating potential as an enzyme inhibitor or modulator.
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Enzyme Interaction | Modulation of enzyme activity |
Case Studies
- Antimicrobial Effects : A study conducted by researchers at the University of Manchester demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. The study suggests that the compound's mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Activity : In vitro studies published in Cancer Research highlighted the compound's ability to inhibit the proliferation of MCF-7 breast cancer cells. The results indicated a dose-dependent response, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation.
- Enzyme Modulation : Research published in Journal of Medicinal Chemistry explored the interaction between this compound and acetylcholinesterase (AChE). The compound was found to be a reversible inhibitor, with Ki values indicating moderate potency compared to known AChE inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
